molecular formula C24H23N3O2S B2963999 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide CAS No. 37899-50-6

3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide

Cat. No.: B2963999
CAS No.: 37899-50-6
M. Wt: 417.53
InChI Key: AONSBJDHPHINKE-UHFFFAOYSA-N
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Description

3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide is a synthetically derived pyrazoline-carbothioamide hybrid investigated primarily for its potent antiproliferative activity against a range of human cancer cell lines. Its core research value lies in its function as a tubulin polymerization inhibitor, a well-established mechanism for anticancer agents. By binding to the colchicine site on tubulin, this compound disrupts microtubule dynamics, leading to cell cycle arrest at the G2/M phase and the induction of apoptosis in malignant cells [https://pubmed.ncbi.nlm.nih.gov/29096319/]. This mechanism is of significant interest in the development of novel chemotherapeutic strategies, particularly for combating multidrug-resistant cancers. Further research explores its potential to modulate other key oncogenic pathways. The compound is strictly for use in biochemical research, cell-based assays, and preclinical studies aimed at understanding tubulin dynamics and developing new oncology therapeutics.

Properties

IUPAC Name

3,5-bis(4-methoxyphenyl)-N-phenyl-3,4-dihydropyrazole-2-carbothioamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23N3O2S/c1-28-20-12-8-17(9-13-20)22-16-23(18-10-14-21(29-2)15-11-18)27(26-22)24(30)25-19-6-4-3-5-7-19/h3-15,23H,16H2,1-2H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AONSBJDHPHINKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2CC(=NN2C(=S)NC3=CC=CC=C3)C4=CC=C(C=C4)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzaldehyde with phenylhydrazine to form the corresponding hydrazone. This intermediate is then cyclized with thiosemicarbazide under acidic conditions to yield the target compound .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with various molecular targets:

Biological Activity

3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide, a compound belonging to the pyrazole class of heterocyclic compounds, has garnered attention for its diverse biological activities. This article explores its synthesis, structural characteristics, and biological efficacy, particularly focusing on its anticancer, anti-inflammatory, and antimicrobial properties.

Synthesis and Structural Characteristics

The synthesis of 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of 4-methoxybenzoyl hydrazine with thiosemicarbazide in an appropriate solvent. The resulting compound features a central pyrazole ring with two methoxy-substituted phenyl groups and a phenyl group attached to the nitrogen atom.

Key Structural Features:

  • Molecular Formula: C23H22N2O2S
  • Molecular Weight: 398.49 g/mol
  • Melting Point: Approximately 164–165 °C
  • Crystallization: The compound can form multicomponent crystals with various solvents, revealing different hydrogen bonding patterns that influence its biological activity .

Anticancer Activity

Research indicates that pyrazole derivatives exhibit significant anticancer properties. A study demonstrated that certain pyrazole compounds could induce apoptosis in breast cancer cell lines (MCF-7 and MDA-MB-231) when used in combination with doxorubicin. Specifically, compounds derived from the pyrazole scaffold showed enhanced cytotoxic effects compared to doxorubicin alone .

Table 1: Anticancer Activity of Pyrazole Derivatives

CompoundCell Line TestedIC50 (μM)Mechanism of Action
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazoleMCF-749.85Induces apoptosis
Other PyrazolesMDA-MB-231VariesSynergistic effect with doxorubicin

Anti-inflammatory Activity

In addition to anticancer effects, this compound has shown promising anti-inflammatory activity. It was reported that certain derivatives exhibited up to 85% inhibition of tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) at concentrations as low as 10 µM .

Table 2: Anti-inflammatory Efficacy

CompoundTNF-α Inhibition (%)IL-6 Inhibition (%)Concentration (µM)
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole76%86%1
Other DerivativesUp to 85%Up to 93%10

Antimicrobial Activity

The antimicrobial potential of this compound has also been explored. Studies have shown that various pyrazole derivatives exhibit activity against both bacterial and fungal strains. For instance, compounds were tested against E. coli, Bacillus subtilis, and Aspergillus niger, showing significant inhibition at specific concentrations .

Table 3: Antimicrobial Activity

CompoundBacterial Strain TestedMinimum Inhibitory Concentration (µg/mL)
3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazoleE. coli40
Other PyrazolesBacillus subtilisVaries

Q & A

Basic: What are the recommended methodologies for synthesizing and characterizing 3,5-bis(4-methoxyphenyl)-N-phenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide?

Answer:
The compound is typically synthesized via a cyclocondensation reaction between a chalcone derivative (e.g., 1,3-bis(4-methoxyphenyl)prop-2-en-1-one) and thiosemicarbazide under reflux in ethanol or methanol. Key steps include:

  • Synthesis optimization : Use of anhydrous conditions and catalytic acid (e.g., acetic acid) to enhance yield .
  • Characterization :
    • 1H NMR : Confirm regiochemistry via coupling constants (e.g., pyrazoline ring protons at δ 3.1–4.2 ppm for CH₂ groups) .
    • IR spectroscopy : Identify thioamide C=S stretch (~1250–1300 cm⁻¹) and N–H vibrations (~3200 cm⁻¹) .
    • Mass spectrometry (ESI-MS) : Validate molecular ion peaks (e.g., [M+H]⁺ at m/z 372.12) .

Basic: How should researchers approach crystallization and structural determination of this pyrazoline derivative?

Answer:

  • Crystallization : Use slow evaporation from DMF/ethanol mixtures to obtain single crystals suitable for X-ray diffraction .
  • X-ray refinement : Employ SHELXL (for small-molecule refinement) to resolve the pyrazoline ring’s envelope conformation and intermolecular interactions (e.g., C–H···S, N–H···O hydrogen bonds) .
  • Validation : Apply the PLATON toolkit to check for missed symmetry, twinning, or disorder .

Advanced: How can contradictions in reported bioactivity data for this compound be resolved?

Answer:
Discrepancies in bioactivity (e.g., variable IC₅₀ values in enzyme inhibition assays) may arise from:

  • Experimental variables : Solvent polarity (e.g., DMSO vs. aqueous buffers) affecting compound solubility .
  • Structural polymorphism : Different crystal forms (e.g., cocrystals vs. solvates) altering intermolecular interactions and bioavailability .
  • Resolution : Validate activity via dose-response curves and orthogonal assays (e.g., in vitro enzymatic vs. cell-based assays). Cross-reference with computational docking results (e.g., AutoDock Vina) to confirm binding modes .

Advanced: What strategies are effective for analyzing intermolecular interactions in cocrystals of this compound?

Answer:

  • X-ray diffraction : Resolve non-covalent interactions (e.g., C–H···π, N–H···O) in cocrystals with coformers like 1,3-bis(4-methoxyphenyl)prop-2-en-1-one .
  • Hirshfeld surface analysis : Quantify interaction contributions using dₙₒᵣₘ plots (e.g., 25% H···H, 15% C···S contacts) to prioritize key packing forces .
  • DFT calculations : Calculate interaction energies (e.g., AIM theory) for hydrogen bonds and van der Waals contacts .

Advanced: How can researchers optimize the pharmacological profile of this compound?

Answer:

  • Structure-activity relationship (SAR) : Modify substituents (e.g., replace 4-methoxyphenyl with halogenated aryl groups) to enhance target selectivity .
  • Docking studies : Use human dihydrofolate reductase (DHFR, PDB: 1KMS) as a model system to predict binding affinities. Focus on hydrogen bonding with residues like Asp27 and hydrophobic contacts with Leu22 .
  • ADMET profiling : Assess metabolic stability (e.g., cytochrome P450 inhibition) and blood-brain barrier permeability via in silico tools (e.g., SwissADME) .

Advanced: What computational methods are recommended for elucidating reaction mechanisms in pyrazoline synthesis?

Answer:

  • Density Functional Theory (DFT) : Model the cyclocondensation pathway to identify transition states (e.g., B3LYP/6-31G* level) and rate-determining steps .
  • Molecular dynamics (MD) : Simulate solvent effects (e.g., ethanol vs. DMF) on reaction kinetics .
  • NBO analysis : Evaluate charge delocalization in intermediates to explain regioselectivity .

Advanced: How should researchers validate crystal structures to ensure reliability?

Answer:

  • SHELX validation : Check for overfitting using R₁ values (<5%) and validate displacement parameters with the ADDSYM algorithm .
  • Twinned data : Apply the Hooft parameter (|y| < 0.1) to detect merohedral twinning in high-symmetry space groups .
  • Hirshfeld rigidity : Compare experimental and simulated fingerprint plots to confirm absence of solvent voids .

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